An In-depth Technical Guide to N-[4-(2-Furyl)benzyl]-N-methylamine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N-[4-(2-Furyl)benzyl]-N-methylamine: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of N-[4-(2-Furyl)benzyl]-N-methylamine, a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the compound's novelty, this document outlines a robust, two-step synthetic pathway commencing with the Suzuki-Miyaura coupling to form the key intermediate, 4-(2-furyl)benzaldehyde, followed by a reductive amination to yield the final product. Detailed experimental protocols for each synthetic step are provided. The guide further elucidates the predicted physicochemical and spectroscopic properties of N-[4-(2-Furyl)benzyl]-N-methylamine, offering valuable data for researchers. Potential applications, particularly in the realm of drug discovery, are discussed, drawing parallels with structurally related compounds possessing biological activity. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the synthesis and characteristics of this and similar novel chemical entities.
Introduction: The Significance of Furan-Containing Scaffolds
Heterocyclic compounds are cornerstones in the field of medicinal chemistry, with a significant percentage of FDA-approved drugs incorporating these structural motifs. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold due to its ability to engage in various biological interactions and its synthetic versatility. The incorporation of a furan moiety into a larger molecular framework, such as the N-benzylamine scaffold, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity.[1] N-[4-(2-Furyl)benzyl]-N-methylamine represents a novel compound at the intersection of these two important chemical classes, making it a molecule of considerable interest for the exploration of new therapeutic agents. This guide provides a detailed roadmap for its synthesis and characterization.
Synthetic Strategy and Experimental Protocols
As N-[4-(2-Furyl)benzyl]-N-methylamine is not readily commercially available, a de novo synthesis is required. A logical and efficient two-step synthetic approach is proposed, beginning with the construction of the 4-(2-furyl)benzaldehyde backbone via a Suzuki-Miyaura cross-coupling reaction, followed by the introduction of the N-methylamino group through reductive amination.
Step 1: Synthesis of 4-(2-Furyl)benzaldehyde via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] This protocol outlines the coupling of 4-bromobenzaldehyde with 2-furylboronic acid.
2.1.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 4-Bromobenzaldehyde | 1122-91-4 | C₇H₅BrO | |
| 2-Furylboronic Acid | 13120-77-9 | C₄H₅BO₃ | |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | Catalyst |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | K₃PO₄ | Base |
| Dimethoxyethane (DME) | 110-71-4 | C₄H₁₀O₂ | Solvent |
| Water (H₂O) | 7732-18-5 | H₂O | Solvent |
2.1.2. Experimental Protocol
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), 2-furylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an anaerobic environment.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Add a degassed solvent mixture of dimethoxyethane (DME) and water (e.g., 4:1 v/v). The reaction should be set up to be approximately 0.1 M in the limiting reagent.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-(2-furyl)benzaldehyde by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
2.1.3. Characterization of 4-(2-Furyl)benzaldehyde
The synthesized intermediate should be characterized to confirm its identity and purity before proceeding to the next step.
| Property | Value | Source |
| CAS Number | 60456-77-1 | [4] |
| Molecular Formula | C₁₁H₈O₂ | [4] |
| Molecular Weight | 172.18 g/mol | [4] |
| Appearance | Brown powder or crystalline solid | [2] |
| Purity | ≥ 95% (LCMS) | [2] |
Step 2: Synthesis of N-[4-(2-Furyl)benzyl]-N-methylamine via Reductive Amination
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[1][5] This protocol details the reaction of 4-(2-furyl)benzaldehyde with methylamine using sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reagent, making it ideal for this transformation as it tolerates a wide range of functional groups.[6][7]
2.2.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 4-(2-Furyl)benzaldehyde | 60456-77-1 | C₁₁H₈O₂ | Synthesized in Step 1 |
| Methylamine hydrochloride | 593-51-1 | CH₆ClN | Source of methylamine |
| Sodium Triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | Reducing agent |
| 1,2-Dichloroethane (DCE) | 107-06-2 | C₂H₄Cl₂ | Solvent |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | Base (to free the amine) |
2.2.2. Experimental Protocol
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To a round-bottom flask under an inert atmosphere, add 4-(2-furyl)benzaldehyde (1.0 eq) and methylamine hydrochloride (1.5 eq).
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Add triethylamine (1.6 eq) to the suspension to liberate the free methylamine. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause some effervescence.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-[4-(2-Furyl)benzyl]-N-methylamine.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Physicochemical and Spectroscopic Properties of N-[4-(2-Furyl)benzyl]-N-methylamine
As of the writing of this guide, experimental data for N-[4-(2-Furyl)benzyl]-N-methylamine is not available in the public domain. The following properties are predicted based on its chemical structure and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 200.25 g/mol |
| Appearance | Expected to be a pale yellow to brown oil or low-melting solid |
| Boiling Point | Estimated to be >300 °C at atmospheric pressure |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water. |
| pKa (of the amine) | Estimated to be in the range of 8.5 - 9.5 |
Predicted Spectroscopic Data
The structural features of N-[4-(2-Furyl)benzyl]-N-methylamine suggest the following characteristic signals in its NMR spectra.
3.2.1. ¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (Phenyl Ring): Two doublets in the range of δ 7.2-7.8 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring.
-
Furan Protons: Three distinct signals in the range of δ 6.4-7.6 ppm, corresponding to the protons on the furan ring.
-
Benzyl Protons (-CH₂-): A singlet at approximately δ 3.5-3.8 ppm.
-
N-Methyl Protons (-N-CH₃): A singlet at approximately δ 2.2-2.5 ppm.
-
N-H Proton: If present as an impurity (primary or secondary amine), a broad singlet may be observed.
3.2.2. ¹³C NMR Spectroscopy (Predicted)
-
Aromatic and Furan Carbons: Multiple signals in the range of δ 110-160 ppm.
-
Benzyl Carbon (-CH₂-): A signal at approximately δ 55-60 ppm.
-
N-Methyl Carbon (-N-CH₃): A signal at approximately δ 40-45 ppm.
Potential Applications in Drug Development
While the specific biological activity of N-[4-(2-Furyl)benzyl]-N-methylamine has not been reported, its structural components suggest several potential areas of application in drug development.
-
CNS-active Agents: The N-benzylamine scaffold is present in numerous centrally active compounds. The lipophilic nature of the furyl-benzyl moiety may facilitate passage across the blood-brain barrier.
-
Antimicrobial Agents: Furan derivatives are known to possess a broad spectrum of antimicrobial activities.[8]
-
Enzyme Inhibitors: The amine functionality can act as a hydrogen bond donor or acceptor, and the aromatic rings can participate in π-stacking interactions within the active sites of enzymes.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological targets and therapeutic potential of this compound.
Safety and Handling
Detailed toxicological data for N-[4-(2-Furyl)benzyl]-N-methylamine is not available. However, based on its structural similarity to other N-benzylamines, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact.
Conclusion
This technical guide has detailed a practical and efficient synthetic route to the novel compound N-[4-(2-Furyl)benzyl]-N-methylamine. By providing step-by-step protocols for the synthesis of the key intermediate, 4-(2-furyl)benzaldehyde, and its subsequent reductive amination, this document serves as a valuable resource for researchers wishing to explore this and related chemical entities. The predicted physicochemical and spectroscopic properties offer a baseline for characterization. The potential applications in drug discovery highlight the importance of synthesizing and evaluating novel heterocyclic compounds.
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